

Application Note: Electrodeposition of Manganese on Titanium using Chromate-Modified Electrolytes

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Chromic acid, manganese salt*

CAS No.: 55392-76-2

Cat. No.: B1623222

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Executive Summary & Scientific Rationale

Titanium (Ti) is a preferred substrate in biomedical and industrial applications due to its biocompatibility and strength. However, its natural passivation layer (

) makes electroplating highly difficult, often resulting in poor adhesion.

Manganese (Mn) plating is equally challenging because manganese is highly electronegative (

).^[1] In aqueous solutions, hydrogen evolution (HER) dominates over metal deposition, leading to low current efficiency (<50%) and brittle deposits.

The Solution: This protocol utilizes a Chromate-Modified Sulfate Electrolyte. The addition of hexavalent chromium (in the form of dichromate) is not the bulk solvent but a functional additive.

- Mechanism: Chromate ions reduce at the cathode to form a semi-permeable diaphragm-like film. This film increases the overpotential for hydrogen evolution, blocking reduction while allowing ions to penetrate and deposit.

- Result: Current efficiency increases to >90%, and the deposit is stabilized in the ductile -Mn phase (initially) before transforming to the stable -Mn phase.

⚠ Safety & Compliance Warning

Hexavalent Chromium (

) (e.g., Potassium Dichromate) is a known human carcinogen and strong oxidizer.

- Mandatory PPE: Butyl rubber gloves, face shield, and full-body apron.
- Ventilation: All operations must be performed in a fume hood with a scrubber system to capture chromic acid mists.
- Waste: All rinse waters and electrolytes must be treated as hazardous Cr(VI) waste.

Experimental Workflow

The following diagram outlines the critical path for achieving an adherent Mn coating on Ti.



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Figure 1: Critical workflow for Manganese Electroplating on Titanium. The "Rapid Transfer" step is the most common point of failure due to Ti re-oxidation.

Pretreatment Protocol (The Adhesion Key)

Titanium's oxide layer reforms in milliseconds. Adhesion depends on replacing this oxide with a conductive hydride layer or a mechanical key immediately before plating.

Step 3.1: Mechanical & Solvent Cleaning

- Abrasion: Wet sand the Ti surface with 400-grit SiC paper to increase surface area.

- Degrease: Sonicate in Acetone for 10 mins, followed by Isopropanol.

Step 3.2: Chemical Etching (Removal of)

- Solution: 20% vol
(69%) + 2% vol
(48%) + Balance DI Water.
- Procedure: Immerse Ti for 30–60 seconds until vigorous gassing occurs.
- Observation: Surface should appear matte grey.
- Rinse: Thorough DI water rinse.

Step 3.3: Activation (Hydride Formation)

- Solution: Concentrated HCl (37%) diluted 1:1 with water.
- Procedure: Boil the solution (~80-90°C). Immerse the Ti part for 5–10 minutes.
- Mechanism: This step dissolves the reforming oxide and forms a thin titanium hydride layer, which is conductive and prevents immediate re-oxidation.
- Transfer: IMMEDIATELY move to the plating bath. Do not allow the part to dry.

Electrolyte Formulation & Parameters

The electrolyte is a Sulfate-Ammonium system. The chromate is added in small quantities to control the cathode film.

Table 1: Manganese Plating Bath Composition

Component	Chemical Formula	Concentration	Function
Manganese Source		100 – 150 g/L	Provides metal ions. High conc. ensures mass transport.
Conductivity Buffer		120 – 150 g/L	Increases conductivity; buffers pH; prevents hydroxide precipitation.
Efficiency Additive	(Potassium Dichromate)	0.1 – 0.5 g/L	CRITICAL: Forms cathode film to suppress evolution.
pH Adjuster	or	7.0 – 7.2	Mn dissolves in acid; hydrolyzes in alkali. Precise control needed.

Table 2: Operating Conditions

Parameter	Setting	Notes
Temperature	30°C – 40°C	Higher temps favor -Mn but increase evaporation.
Current Density	20 – 40 A/dm ²	High CD is required to overcome the potential for Hydrogen evolution.
Anode	Lead-Silver (1% Ag)	Insoluble anode. Prevents sludge formation better than pure Pb.
Agitation	Moderate	Essential to replenish at the cathode surface.
Diaphragm	Recommended	A cloth diaphragm around the cathode can prevent anodic oxidation products () from reaching the deposit.

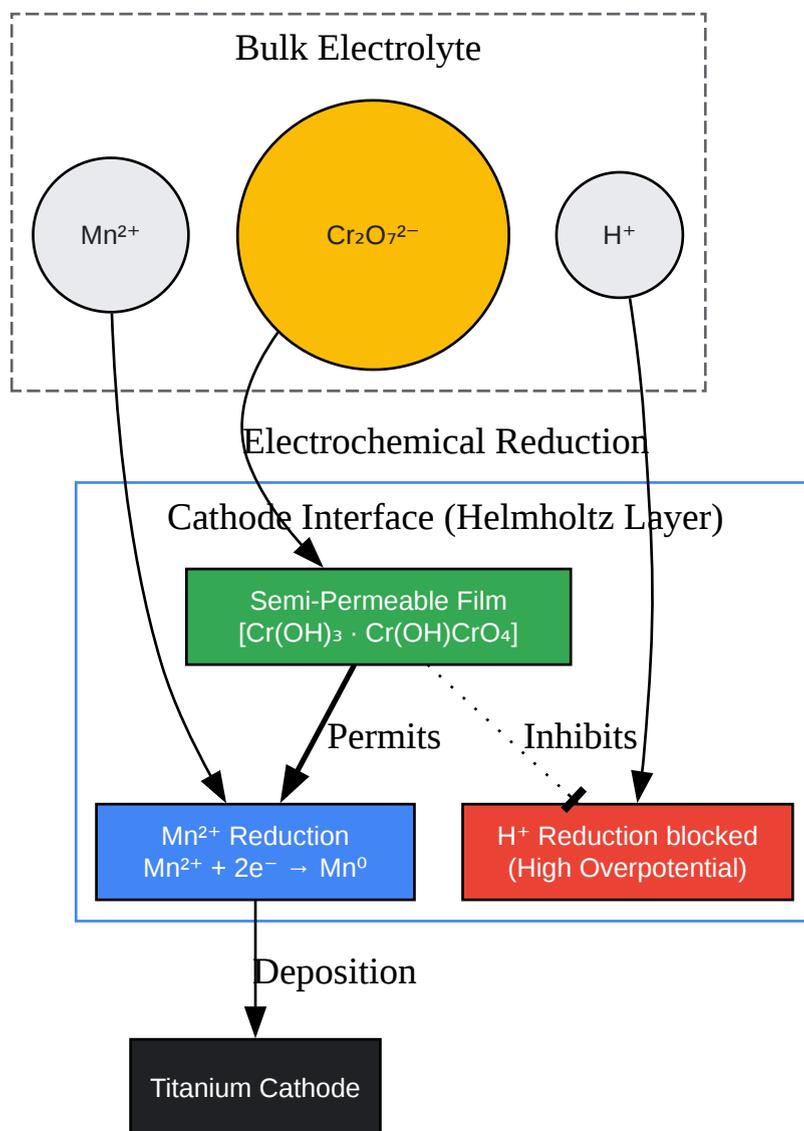
Electroplating Protocol

- Bath Preparation: Dissolve Manganese Sulfate and Ammonium Sulfate in warm DI water (50°C). Allow to cool. Add Potassium Dichromate. Adjust pH to 7.2 using Ammonia water.
- Setup: Install the Pb-Ag anodes. Ensure the anode-to-cathode ratio is at least 2:1.
- Entry: Enter the bath "Live" (with current on). This prevents the activated Ti surface from passivating before plating begins.
 - Set rectifier to ~5 A/dm² for entry, then ramp up.
- Plating: Ramp current to 30 A/dm².
 - Observation: Vigorous gassing (Hydrogen) is normal. The chromate film will moderate this, but not eliminate it.

- Duration: Plate for desired thickness. Rate is approx. 0.5 $\mu\text{m}/\text{min}$ at 30 A/dm^2 (assuming ~60% efficiency).
- Exit: Remove part, rinse immediately in DI water.
- Passivation (Optional): Dip in 1% Sodium Dichromate solution for 10s to prevent staining (tarnishing) of the reactive Mn surface.

Mechanistic Insight

The role of the chromate additive is sophisticated. It does not co-deposit as chromium metal. Instead, it creates a dynamic selectivity filter at the cathode surface.



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Figure 2: Mechanism of Chromate Action. The chromate reduces to form a solid-electrolyte interface (SEI) that physically blocks hydrogen ions while permitting manganese ions, significantly boosting current efficiency.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Peeling / Blistering	Poor Ti Activation	Increase etch time; ensure "Live Entry" into bath; check transfer time (<10s).
Burnt / Powdery Deposit	Current Density too high	Reduce CD to 20 A/dm ² ; increase agitation.
No Plating (Only Gas)	Low pH or No Additive	Adjust pH to 7.0; Verify Chromate concentration (add 0.1 g/L).
Treeing / Roughness	Particulates in bath	Filter solution; bag anodes.
Anode Sludge ()	Anode Oxidation	Use Lead-Silver anodes; use a diaphragm to separate anolyte.

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